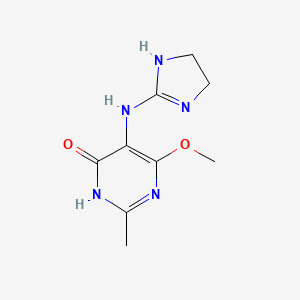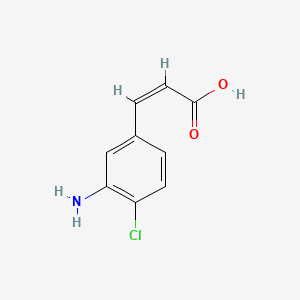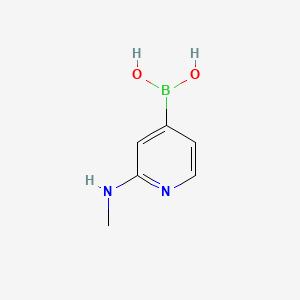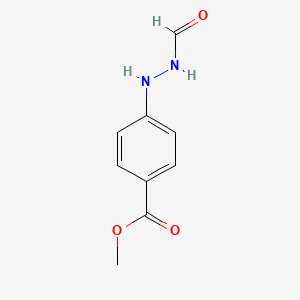
Methyl 4-(2-formylhydrazinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-formylhydrazinyl)benzoate is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol. This compound is characterized by the presence of a formylhydrazino group attached to a benzoate ester, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-formylhydrazinyl)benzoate typically involves the reaction of methyl 4-aminobenzoate with formylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-formylhydrazinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Methyl 4-(2-carboxyhydrazino)benzoate.
Reduction: Methyl 4-(2-hydroxyhydrazino)benzoate.
Substitution: Various substituted hydrazino derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(2-formylhydrazinyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formylhydrazino group.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-formylhydrazinyl)benzoate involves its reactive formylhydrazino group, which can form covalent bonds with various biomolecules. This reactivity makes it useful as a biochemical probe for studying enzyme mechanisms and protein interactions. The compound can also act as a precursor for the synthesis of bioactive molecules, targeting specific pathways in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-formylbenzoate: Known for its bioactive properties and used as a precursor in pharmaceutical synthesis.
Methyl 4-formylbenzoate: Utilized in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness
Methyl 4-(2-formylhydrazinyl)benzoate is unique due to its formylhydrazino group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of hydrazine derivatives and as a biochemical probe.
Propiedades
Número CAS |
139718-89-1 |
|---|---|
Fórmula molecular |
C9H10N2O3 |
Peso molecular |
194.19 |
Nombre IUPAC |
methyl 4-(2-formylhydrazinyl)benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)7-2-4-8(5-3-7)11-10-6-12/h2-6,11H,1H3,(H,10,12) |
Clave InChI |
JTCBNDCTKOIWOT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NNC=O |
Sinónimos |
Benzoic acid, 4-(2-formylhydrazino)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


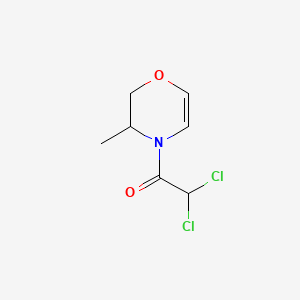

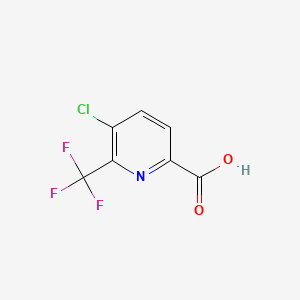
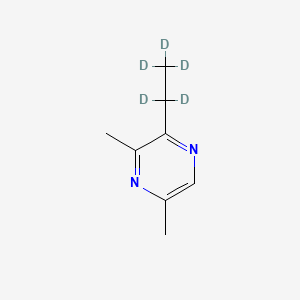
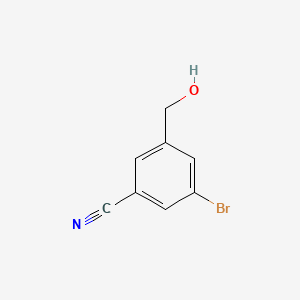
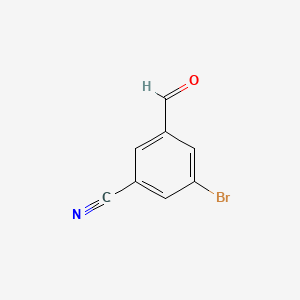
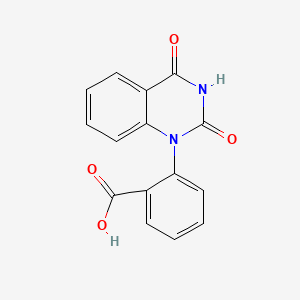
![(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one](/img/structure/B592721.png)
